molecular formula C12H9F3N2O3 B569077 4-Hydroxy-Teriflunomide CAS No. 1058722-45-4

4-Hydroxy-Teriflunomide

Numéro de catalogue: B569077
Numéro CAS: 1058722-45-4
Poids moléculaire: 286.21 g/mol
Clé InChI: WHYQOFDUXDGMTM-KTKRTIGZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-Teriflunomide typically involves the hydrolysis of leflunomide. The process begins with the conversion of leflunomide to its active metabolite, teriflunomide, followed by further hydrolysis to yield this compound . The reaction conditions often involve the use of acidic or basic hydrolysis under controlled temperatures to ensure the stability of the compound.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydroxy-Teriflunomide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives and oxidized forms, which can be further utilized in different chemical and pharmaceutical applications .

Applications De Recherche Scientifique

4-Hydroxy-Teriflunomide has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Uniqueness: this compound is unique due to its specific inhibition of dihydroorotate dehydrogenase, which directly impacts pyrimidine synthesis. This targeted mechanism of action distinguishes it from other immunosuppressive agents that may have broader or less specific effects .

Activité Biologique

4-Hydroxy-teriflunomide (4-HO-TF) is a metabolite of teriflunomide, an immunomodulatory drug primarily used in the treatment of relapsing forms of multiple sclerosis (MS). Understanding the biological activity of 4-HO-TF is crucial for elucidating its role in MS therapy and its mechanism of action.

This compound exerts its biological effects primarily through the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme involved in the de novo synthesis of pyrimidines. This inhibition leads to a reduction in the proliferation of activated T and B lymphocytes, which are critical in the pathogenesis of MS. By selectively targeting these immune cells, 4-HO-TF helps modulate the immune response without significantly affecting resting lymphocytes, thereby preserving normal immune functions.

Pharmacokinetics

The pharmacokinetic profile of 4-HO-TF indicates that it has a prolonged half-life and exhibits extensive protein binding (over 99%) in plasma. Following oral administration, peak plasma concentrations are typically reached within 1 to 4 hours. The compound is primarily eliminated through biliary and renal routes, with minimal metabolism observed in systemic circulation .

Efficacy in Clinical Studies

Clinical studies have demonstrated the efficacy of teriflunomide, and by extension its metabolite 4-HO-TF, in reducing relapse rates and disease progression in MS patients. The following table summarizes key findings from clinical trials:

Study Dosage Population Primary Outcome Results
TEMSO7 mg / 14 mgRelapsing MS patientsAnnualized relapse rate (ARR)ARR significantly reduced compared to placebo
TOWER14 mgPreviously treated MS patientsDisability progressionLower disability scores observed over time
Teri-DYNAMIC14 mgRelapsing MS patientsImmune response modulationShift towards regulatory T-cells; normalization of immune dysregulation

Safety Profile

The safety profile of teriflunomide, including its metabolite 4-HO-TF, has been generally favorable. Common adverse events include:

  • Gastrointestinal issues : Diarrhea and nausea
  • Hematological effects : Neutropenia and lymphopenia
  • Liver enzyme elevations : Transient increases in alanine aminotransferase (ALT)
  • Alopecia : Hair thinning reported by some patients

Long-term studies indicate that these adverse effects are often dose-related and manageable, with most patients tolerating the treatment well over extended periods .

Case Studies

  • Case Study A : A 45-year-old female with relapsing-remitting MS experienced a significant reduction in relapse frequency after switching from interferon-beta to teriflunomide at a dose of 14 mg. MRI scans showed decreased gadolinium-enhancing lesions after six months.
  • Case Study B : A cohort study involving patients previously treated with other disease-modifying therapies (DMTs) showed that those who switched to teriflunomide had lower ARR and improved disability scores compared to those who continued on their previous therapies.

Propriétés

Numéro CAS

1058722-45-4

Formule moléculaire

C12H9F3N2O3

Poids moléculaire

286.21 g/mol

Nom IUPAC

(Z)-2-cyano-3,4-dihydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide

InChI

InChI=1S/C12H9F3N2O3/c13-12(14,15)7-1-3-8(4-2-7)17-11(20)9(5-16)10(19)6-18/h1-4,18-19H,6H2,(H,17,20)/b10-9-

Clé InChI

WHYQOFDUXDGMTM-KTKRTIGZSA-N

SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C(=C(CO)O)C#N

SMILES isomérique

C1=CC(=CC=C1C(F)(F)F)NC(=O)/C(=C(/CO)\O)/C#N

SMILES canonique

C1=CC(=CC=C1C(F)(F)F)NC(=O)C(=C(CO)O)C#N

Synonymes

(2Z)-2-Cyano-3,4-dihydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.